molecular formula C15H20O B12791216 Naphtho(2,3-b)furan, 4,4a,7,8,8a,9-hexahydro-6,9,9-trimethyl-, (4aR,8aS)- CAS No. 70546-62-2

Naphtho(2,3-b)furan, 4,4a,7,8,8a,9-hexahydro-6,9,9-trimethyl-, (4aR,8aS)-

Katalognummer: B12791216
CAS-Nummer: 70546-62-2
Molekulargewicht: 216.32 g/mol
InChI-Schlüssel: DIPYJSWOBDKTRL-STQMWFEESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Naphtho(2,3-b)furan, 4,4a,7,8,8a,9-hexahydro-6,9,9-trimethyl-, (4aR,8aS)- is a complex organic compound characterized by its unique structure, which includes a naphthofuran core with multiple hydrogenated and methylated positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho(2,3-b)furan, 4,4a,7,8,8a,9-hexahydro-6,9,9-trimethyl-, (4aR,8aS)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

Naphtho(2,3-b)furan, 4,4a,7,8,8a,9-hexahydro-6,9,9-trimethyl-, (4aR,8aS)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully hydrogenated compounds.

Wissenschaftliche Forschungsanwendungen

Naphtho(2,3-b)furan, 4,4a,7,8,8a,9-hexahydro-6,9,9-trimethyl-, (4aR,8aS)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Naphtho(2,3-b)furan, 4,4a,7,8,8a,9-hexahydro-6,9,9-trimethyl-, (4aR,8aS)- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Naphtho(2,3-b)furan derivatives: Compounds with similar core structures but different substituents.

    Hexahydro derivatives: Compounds with similar hydrogenation patterns but different core structures.

Uniqueness

Naphtho(2,3-b)furan, 4,4a,7,8,8a,9-hexahydro-6,9,9-trimethyl-, (4aR,8aS)- is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

70546-62-2

Molekularformel

C15H20O

Molekulargewicht

216.32 g/mol

IUPAC-Name

(4aR,8aS)-6,9,9-trimethyl-4a,7,8,8a-tetrahydro-4H-benzo[f][1]benzofuran

InChI

InChI=1S/C15H20O/c1-10-4-5-13-12(8-10)9-11-6-7-16-14(11)15(13,2)3/h6-8,12-13H,4-5,9H2,1-3H3/t12-,13-/m0/s1

InChI-Schlüssel

DIPYJSWOBDKTRL-STQMWFEESA-N

Isomerische SMILES

CC1=C[C@H]2CC3=C(C([C@H]2CC1)(C)C)OC=C3

Kanonische SMILES

CC1=CC2CC3=C(C(C2CC1)(C)C)OC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.